(5,6-Diethoxy-pyridazin-3-yl)hydrazine
Description
Overview of Pyridazine (B1198779) Heterocycles in Organic and Medicinal Chemistry
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold for a multitude of compounds with profound implications in both organic and medicinal chemistry. The unique electronic properties conferred by the diazine ring, including its electron-deficient nature, make it an attractive component in the design of biologically active molecules. The pyridazine nucleus is a structural feature in several commercially available drugs, highlighting its therapeutic relevance. This heterocycle is known to participate in a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
The Significance of Hydrazine (B178648) Functionality in Synthetic Strategies
The hydrazine moiety (-NHNH2) is a versatile functional group in organic synthesis, acting as a potent nucleophile and a precursor for the formation of various heterocyclic systems. Its derivatives are instrumental in the construction of hydrazones, which are valuable intermediates in numerous chemical reactions. The reaction of hydrazine with chlorinated pyridazines, for instance, is a common and effective method for introducing the hydrazinyl group onto the pyridazine ring, a key step in the synthesis of many pyridazine-based compounds.
Research Trajectories for Novel Heterocyclic Compounds with Biological Potential
The quest for new therapeutic agents continues to drive research into novel heterocyclic compounds. Scientists are particularly interested in molecules that can interact with biological targets with high specificity and efficacy. Pyridazine derivatives have been a significant area of focus, with studies exploring their potential as antimicrobial, antiviral, and kinase inhibitors. The functionalization of the pyridazine core with various substituents allows for the fine-tuning of a compound's physicochemical properties and biological activity, opening up new avenues for drug discovery.
Scope of Academic Inquiry into (5,6-Diethoxy-pyridazin-3-yl)hydrazine
While the broader class of pyridazine derivatives has been extensively studied, this compound itself appears to be a compound of nascent academic interest. A comprehensive review of the scientific literature does not reveal extensive research specifically dedicated to this molecule. However, based on the established chemistry of related compounds, its synthesis is feasible and its potential for biological activity can be inferred from analogous structures. The exploration of this particular derivative could therefore represent a novel and fruitful area of chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(5,6-diethoxypyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C8H14N4O2/c1-3-13-6-5-7(10-9)11-12-8(6)14-4-2/h5H,3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
MPKULXFBXKNMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN=C1OCC)NN |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5,6 Diethoxy Pyridazin 3 Yl Hydrazine
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in (5,6-Diethoxy-pyridazin-3-yl)hydrazine is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to its utility in forming new carbon-nitrogen and nitrogen-heteroatom bonds.
Condensation Reactions with Aldehydes and Ketones
Hydrazines are well-known to undergo condensation reactions with carbonyl compounds to form hydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds through the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. In the case of this compound, reaction with a variety of aldehydes and ketones is expected to yield the corresponding (5,6-diethoxy-pyridazin-3-yl)hydrazones. The stability of the resulting hydrazone is influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, typically yield stable, crystalline hydrazones.
While specific studies detailing the condensation reactions of this compound are not extensively documented in publicly available literature, the general reactivity of hydrazines suggests a straightforward reaction pathway. The reaction is typically carried out in a protic solvent like ethanol (B145695), often with catalytic amounts of acid to facilitate the dehydration step.
Table 1: Representative Condensation Reactions of Hydrazines with Carbonyl Compounds
| Hydrazine Reactant | Carbonyl Compound | Product | Typical Conditions |
|---|---|---|---|
| Phenylhydrazine | Benzaldehyde | Benzaldehyde phenylhydrazone | Ethanol, Acetic acid (cat.), Reflux |
| Hydrazine hydrate (B1144303) | Acetone | Acetone hydrazone | Ethanol, Reflux |
| 2,4-Dinitrophenylhydrazine | Cyclohexanone | Cyclohexanone 2,4-dinitrophenylhydrazone | Ethanol, H2SO4 (cat.), Room Temp |
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen atoms of the hydrazine moiety are susceptible to acylation and sulfonylation. Reaction with acylating agents such as acyl chlorides or anhydrides would lead to the formation of N-acyl-N'-(5,6-diethoxy-pyridazin-3-yl)hydrazines. Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, would yield the corresponding N-sulfonyl-N'-(5,6-diethoxy-pyridazin-3-yl)hydrazines. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The degree of acylation or sulfonylation (mono- vs. di-substituted) can often be controlled by the stoichiometry of the reagents and the reaction conditions. The resulting acyl and sulfonyl hydrazides are often stable, crystalline solids and can serve as important intermediates for further transformations.
A general method for preparing hydrazides from hydrazine and an acyl chloride involves a stirred, substantially uniform slurry of hydrazine in an inert solvent at low temperature, followed by the continuous addition of the acyl chloride. This method is designed to limit the production of undesired bis-hydrazide by-products. google.com
Cyclization Reactions Leading to Fused Systems (e.g., triazoles, pyrazoles)
One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the synthesis of fused heterocyclic systems. The bifunctional nature of the hydrazine group allows for cyclization reactions with appropriate reagents to form five-membered rings fused to the pyridazine (B1198779) core.
Triazole Ring Formation:
The reaction of 3-hydrazinopyridazines with reagents containing a C=N or C=O group can lead to the formation of nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines. For instance, the cyclization of 6-alkoxy-3-hydrazinopyridazines with various reagents is a known route to synthesize 6-alkoxy- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine derivatives. nih.gov These reactions often proceed through an initial condensation or acylation step to form a hydrazone or acylhydrazide intermediate, which then undergoes intramolecular cyclization. A variety of reagents, including orthoesters, carboxylic acids, and isothiocyanates, can be employed for this purpose.
Pyrazole (B372694) Ring Formation:
Similarly, the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents can lead to the formation of pyrazolo[3,4-d]pyridazines. The reaction typically involves a condensation reaction between the hydrazine and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. The specific regiochemistry of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.
Reactivity of the Pyridazine Core
The pyridazine ring in this compound is an aromatic system, and its reactivity is influenced by the presence of the two nitrogen atoms and the three substituents. The diethoxy groups at positions 5 and 6 are electron-donating, which increases the electron density of the ring, making it more susceptible to electrophilic attack compared to the parent pyridazine. Conversely, the hydrazine group at position 3 can also influence the ring's reactivity.
Electrophilic Substitution Reactions on the Pyridazine Ring
Electrophilic aromatic substitution on pyridazine itself is generally difficult due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the ring towards electrophilic attack. thieme-connect.de However, the presence of the two electron-donating ethoxy groups in this compound is expected to activate the pyridazine ring towards electrophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions at the Pyridazine Scaffold
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform such a reaction on the pyridazine scaffold of this compound, a leaving group, typically a halogen, is required on the ring. The synthesis of a halogenated precursor, such as 3-chloro-5,6-diethoxypyridazine, would be the first step. This halogenated pyridazine could then be subjected to various palladium-catalyzed cross-coupling reactions.
For example, a Suzuki-Miyaura coupling reaction between 3-chloro-5,6-diethoxypyridazine and an arylboronic acid, in the presence of a palladium catalyst and a base, would lead to the formation of a 3-aryl-5,6-diethoxypyridazine. A wide range of aryl and heteroaryl boronic acids can be used in this reaction, allowing for the introduction of diverse substituents at the 3-position of the pyridazine ring. nih.govresearchgate.net Subsequently, the resulting 3-aryl-5,6-diethoxypyridazine could potentially be converted to the corresponding hydrazine derivative.
Alternatively, palladium-catalyzed C-N bond formation could be envisioned. While the direct coupling of a hydrazine with an aryl halide is known, the coupling of a halogenated pyridazine with a protected hydrazine or a hydrazine equivalent could also be a viable route to synthesize derivatives of this compound with further substitution on the hydrazine moiety.
Intramolecular Cyclization Pathways
Formation of Novel Polycyclic Systems
There is currently no available scientific literature detailing the intramolecular cyclization of this compound to form novel polycyclic systems.
Mechanistic Elucidation of Rearrangement Reactions
Specific mechanistic studies on the rearrangement reactions of this compound have not been reported in the reviewed scientific literature.
Kinetic and Thermodynamic Studies of Key Transformations
Reaction Rate Determination
No data on the reaction rates for transformations involving this compound are available.
Equilibrium Constant Analysis
There are no published studies on the equilibrium constants for reactions involving this compound.
Spectroscopic Elucidation of Reaction Intermediates
Spectroscopic data identifying or characterizing reaction intermediates of this compound could not be located in the current scientific literature.
Synthesis of Pyridazinyl-Hydrazone and Pyridazinyl-Hydrazide Derivatives
The hydrazine group of this compound serves as a reactive handle for the straightforward synthesis of pyridazinyl-hydrazone and pyridazinyl-hydrazide derivatives. These reactions are fundamental in expanding the chemical space accessible from this starting material.
Structure-Guided Design of Libraries
In the realm of medicinal chemistry, the structure-guided design of compound libraries is a crucial strategy for the discovery of novel therapeutic agents. The this compound scaffold can be strategically employed in such endeavors. By reacting the hydrazine with a curated selection of aldehydes or ketones, a library of pyridazinyl-hydrazones can be generated. The selection of the carbonyl component is often guided by the structural biology of a target protein, aiming to introduce functionalities that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, within the protein's active site. For instance, if the target has a known binding pocket with a specific topology, aldehydes and ketones with complementary shapes and electronic properties would be chosen for the synthesis of the hydrazone library.
Similarly, pyridazinyl-hydrazides can be synthesized by reacting this compound with various acylating agents like acyl chlorides or carboxylic acids (often activated in situ). This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Table 1: Illustrative Examples of Reagents for Structure-Guided Synthesis
| Reagent Type | Example Reagent | Resulting Derivative | Potential Interaction |
| Aromatic Aldehyde | 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-5,6-diethoxypyridazin-3-yl)hydrazide | Hydrogen bond donor/acceptor |
| Heterocyclic Ketone | Acetylpyridine | (E)-5,6-diethoxy-N'-(1-(pyridin-2-yl)ethylidene)pyridazin-3-yl)hydrazide | Metal coordination, hydrogen bonding |
| Aliphatic Acyl Chloride | Cyclopropanecarbonyl chloride | N'-(cyclopropanecarbonyl)-5,6-diethoxypyridazin-3-yl)hydrazide | Exploration of hydrophobic pockets |
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds. The reaction of this compound with a collection of carbonyl compounds is highly amenable to combinatorial synthesis, both in solution and on solid phase.
In a typical solution-phase combinatorial approach, the pyridazinyl hydrazine would be reacted with a library of aldehydes or ketones in a parallel fashion, often in microtiter plates. The resulting hydrazone products can then be directly screened for biological activity. The simplicity and generally high yields of hydrazone formation make this an efficient strategy.
Solid-phase synthesis offers the advantage of simplified purification. For instance, an aldehyde or ketone could be attached to a solid support (resin). Treatment with this compound would form the resin-bound hydrazone. Subsequent cleavage from the resin would yield the purified product. This methodology is particularly useful for creating large and complex libraries.
Table 2: Comparison of Combinatorial Synthesis Approaches for Pyridazinyl-Hydrazones
| Approach | Advantages | Disadvantages |
| Solution-Phase | Rapid reaction setup, no need for linker chemistry. | Purification can be challenging and time-consuming. |
| Solid-Phase | Simplified purification (filtration and washing). | Requires development of appropriate linkers and cleavage strategies. |
Formation of Substituted Triazoles and Tetrazines
The derivatized pyridazinyl-hydrazones and hydrazides can serve as precursors for the construction of more complex fused heterocyclic systems, such as triazoles and tetrazines. These ring systems are prevalent in many biologically active molecules.
One common route to fused triazoles, specifically triazolo[4,3-b]pyridazines, involves the oxidative cyclization of pyridazinyl-hydrazones derived from aldehydes. Various oxidizing agents can be employed to facilitate this transformation. This intramolecular cyclization leads to the formation of a stable, aromatic triazole ring fused to the pyridazine core.
The synthesis of tetrazine-containing compounds from pyridazinyl hydrazines is less direct but can be envisioned through multi-step sequences. For instance, the hydrazine could be converted to an amidrazone, which can then undergo cyclocondensation with a suitable 1,2-dicarbonyl compound or its equivalent to form a substituted 1,2,4-triazine (B1199460) ring, which is a structural isomer of the tetrazine ring. The direct formation of a tetrazine ring fused to the pyridazine is a more complex transformation that would likely require specialized synthetic methods. A plausible, albeit challenging, approach could involve the reaction of the pyridazinyl hydrazine with a source of two nitrogen atoms, such as nitrous acid, to form an azide, which could then potentially undergo cycloaddition reactions.
Transition Metal-Catalyzed Coupling Reactions of Derived Compounds
To further increase the molecular diversity of compounds derived from this compound, transition metal-catalyzed cross-coupling reactions are indispensable tools. These reactions are typically performed on a halogenated derivative of the pyridazine ring. Therefore, a common synthetic strategy involves the conversion of the hydrazine moiety into a less reactive group or its temporary protection, followed by halogenation of the pyridazine ring, typically at the 3-position if starting from a 3-chloropyridazine (B74176) precursor to the hydrazine. Alternatively, the hydrazine itself can be transformed into a leaving group, such as a tosylate, although this is less common for subsequent coupling reactions. A more practical approach involves starting with a dihalopyridazine, selectively substituting one halogen with the hydrazine, and then using the remaining halogen for cross-coupling reactions. For the purpose of this discussion, we will assume that a suitable halo-substituted (e.g., 3-chloro- or 3-bromo-5,6-diethoxypyridazine) derivative is available for coupling, or that the hydrazone/hydrazide derivatives can be subjected to these reactions under compatible conditions.
C-N Coupling Reactions
Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. A 3-halo-5,6-diethoxypyridazine derivative could be coupled with a wide variety of amines, amides, or other nitrogen-containing nucleophiles. This allows for the introduction of diverse functionalities that can modulate the biological activity and pharmacokinetic properties of the resulting molecules. The electron-rich nature of the diethoxy-substituted pyridazine ring might necessitate the use of specialized ligand systems to facilitate the catalytic cycle.
Table 3: Representative C-N Coupling Reactions on a Functionalized Pyridazine Scaffold
| Coupling Partner | Catalyst System (Typical) | Product Type |
| Aniline | Pd2(dba)3 / Xantphos | N-Aryl-pyridazinamine |
| Morpholine | Pd(OAc)2 / BINAP | N-Morpholinyl-pyridazine |
| Benzamide | CuI / L-proline | N-Acyl-pyridazinamine |
C-C Coupling Reactions
The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. Several palladium-catalyzed cross-coupling reactions are well-suited for the functionalization of a halo-diethoxypyridazine scaffold.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridazine with a boronic acid or boronate ester. It is one of the most versatile and widely used C-C bond-forming reactions due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. This allows for the introduction of various aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: This reaction couples the halo-pyridazine with a terminal alkyne. The resulting alkynyl-pyridazines are valuable intermediates that can be further elaborated, for example, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes.
Heck-Mizoroki Coupling: This reaction involves the coupling of the halo-pyridazine with an alkene. It is a powerful method for the synthesis of substituted alkenes and is widely used in the synthesis of complex organic molecules.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization depending on the specific substrates involved. The electron-donating nature of the ethoxy groups on the pyridazine ring would likely influence the reactivity of the halide, potentially requiring more active catalyst systems compared to electron-deficient pyridazines.
Table 4: Overview of C-C Coupling Reactions for Pyridazine Functionalization
Development of Bioconjugates and Chemoselective Probes
The strategic derivatization of this compound serves as a foundational step in the creation of sophisticated bioconjugates and highly specific chemoselective probes. The inherent reactivity of the hydrazine moiety, coupled with the stable pyridazine core, provides a versatile platform for linking this molecule to biomolecules or designing probes for targeted molecular recognition. These applications are pivotal in advancing fields such as diagnostics, therapeutic delivery, and molecular biology by enabling the precise labeling, tracking, and interaction with biological targets.
The development of bioconjugates from this compound primarily leverages the nucleophilic nature of the hydrazine group. This functional group can readily react with electrophilic moieties, such as aldehydes and ketones, present on biomolecules to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation due to its high chemoselectivity and biocompatibility, often proceeding under mild physiological conditions without the need for toxic catalysts. nih.govnih.gov
Furthermore, the hydrazine can be acylated or derivatized with other functional handles to participate in "click chemistry" reactions. rsc.orgnih.gov These reactions, known for their high efficiency and specificity, allow for the covalent attachment of the pyridazine scaffold to biomolecules that have been pre-functionalized with a complementary reactive group, such as an alkyne or a strained alkene. nih.govsigmaaldrich.com This modular approach facilitates the construction of complex bioconjugates with well-defined structures and functionalities.
In the realm of chemoselective probes, the this compound scaffold can be functionalized to create molecules that selectively bind to or react with specific analytes or enzymatic activities. nih.gov For instance, the hydrazine moiety can act as a reactive "warhead" for targeting enzymes with electrophilic cofactors. nih.gov By appending reporter groups such as fluorophores or affinity tags to the pyridazine ring, these probes can signal the presence of a target molecule or enable its isolation and identification from complex biological mixtures. The diethoxy substitution on the pyridazine ring can also be strategically modified to fine-tune the solubility, steric properties, and electronic environment of the resulting probe, thereby enhancing its specificity and performance.
Illustrative Derivatization Strategies for Bioconjugate Synthesis
The following table outlines hypothetical derivatization strategies for creating bioconjugates using this compound, based on established bioorthogonal chemistries.
| Strategy | Reactive Partner on Biomolecule | Resulting Linkage | Key Features |
|---|---|---|---|
| Hydrazone Formation | Aldehyde or Ketone | Hydrazone | Chemoselective, proceeds under physiological pH, reversible under acidic conditions. nih.gov |
| Amide Bond Formation via Acylation | Activated Carboxylic Acid (e.g., NHS ester) | Acylhydrazide | Stable covalent bond, widely used for linking to proteins. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne-functionalized biomolecule (after converting hydrazine to an azide) | Triazole | Copper-free click chemistry, bioorthogonal, high reaction rates. nih.govnih.gov |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained Alkene (e.g., trans-cyclooctene) on biomolecule (after functionalizing hydrazine with a tetrazine) | Dihydropyridazine | Extremely fast kinetics, highly bioorthogonal. nih.govillinois.edu |
Hypothetical Research Findings for a Chemoselective Probe
This section presents a hypothetical study on the development of a fluorogenic probe derived from this compound for the detection of reactive carbonyl species (RCS) in cells.
A novel probe, DEP-Hyc-NBD , was synthesized by reacting this compound with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). The resulting molecule is weakly fluorescent due to quenching by the hydrazine moiety. Upon reaction with cellular RCS (e.g., formaldehyde (B43269) or malondialdehyde), a stable, highly fluorescent hydrazone is formed, leading to a significant "turn-on" fluorescence signal.
| Probe | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Fluorescence Fold-Increase |
|---|---|---|---|---|
| DEP-Hyc-NBD | - | 468 | 540 (weak) | - |
| DEP-Hyc-NBD + Formaldehyde | Formaldehyde | 470 | 545 (strong) | >50 |
| DEP-Hyc-NBD + Malondialdehyde | Malondialdehyde | 472 | 550 (strong) | >45 |
These illustrative findings underscore the potential of this compound as a versatile scaffold for the development of advanced bioconjugates and chemoselective probes for a wide range of applications in chemical biology and biomedical research.
Conclusion
Computational and Theoretical Investigations of 5,6 Diethoxy Pyridazin 3 Yl Hydrazine and Its Derivatives
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly Density Functional Theory (T), are employed to determine various electronic properties that govern a molecule's reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For pyridazine (B1198779) derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. Computational studies on various pyridazine derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energies and their gap. While specific values for (5,6-Diethoxy-pyridazin-3-yl)hydrazine are not published, a hypothetical FMO analysis would likely reveal the influence of the electron-donating ethoxy groups and the hydrazine (B178648) moiety on the electronic landscape of the pyridazine ring.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | - | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |
| LUMO | - | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and electronic transitions. |
Note: The data in this table is hypothetical and serves as an illustration of what a computational analysis would yield. Specific values would require dedicated DFT calculations.
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods to calculate the partial charges on each atom. The resulting electrostatic potential (ESP) surface visually represents the charge distribution, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites).
In this compound, the nitrogen atoms of the pyridazine ring and the hydrazine group are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the hydrazine group would likely exhibit a positive electrostatic potential, rendering them susceptible to nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. This is often achieved by systematically rotating rotatable bonds and calculating the potential energy of each resulting conformer.
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. hillsdale.edu By simulating the movements of atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment. hillsdale.edu For a molecule like this compound, MD simulations could elucidate its conformational flexibility and the stability of different rotamers in various solvents.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is an invaluable tool for predicting and understanding the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.
DFT is widely used to study reaction mechanisms due to its balance of accuracy and computational cost. nih.gov For reactions involving this compound, such as condensations with carbonyl compounds or electrophilic substitutions, DFT calculations could be used to model the step-by-step transformation of reactants into products. This would involve optimizing the geometries of all reactants, intermediates, transition states, and products.
Many chemical reactions can yield multiple products. Computational methods can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy is generally the most favored. For a substituted pyridazine like this compound, DFT calculations could predict, for example, at which nitrogen atom of the hydrazine moiety a reaction is most likely to occur.
Molecular Docking and Ligand-Target Interaction Modeling of this compound and its Derivatives
Computational and theoretical investigations, particularly molecular docking and ligand-target interaction modeling, play a pivotal role in modern drug discovery. These in silico techniques provide valuable insights into the potential binding modes and molecular recognition principles of novel compounds, thereby guiding the synthesis and optimization of more potent and selective drug candidates. This section focuses on the theoretical exploration of this compound and its derivatives, outlining the predicted binding modes and the fundamental principles governing their interactions with biological targets. While specific studies on this compound are limited, the broader class of pyridazine derivatives has been extensively studied, offering a solid framework for understanding its potential molecular interactions. mdpi.comresearchgate.nettandfonline.com
Theoretical Prediction of Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (such as a derivative of this compound) into the active site of a target protein. The goal is to predict the binding conformation and affinity, which are crucial for assessing the compound's potential as a therapeutic agent.
Studies on various pyridazine derivatives have demonstrated their ability to bind to a wide range of biological targets, including kinases, enzymes, and receptors. tandfonline.comimpactfactor.orgindexcopernicus.com For instance, molecular docking studies of novel pyridazinone derivatives have been conducted to investigate their antibacterial activity by comparing their interactions with various bacterial proteins. mdpi.com Similarly, pyrimido-pyridazine derivatives have been evaluated as potential anticancer agents through in silico analysis of their molecular interactions with targets like tyrosine-protein kinases. tandfonline.com
The predicted binding modes of pyridazine derivatives often highlight the importance of the pyridazine ring in establishing key interactions within the active site of a protein. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the ligand in the binding pocket. researchgate.netnih.gov The diethoxy groups on the pyridazine ring of this compound would be expected to engage in hydrophobic and van der Waals interactions with nonpolar residues in the target's active site. The hydrazine moiety can act as both a hydrogen bond donor and acceptor, further contributing to the stability of the ligand-protein complex.
To illustrate the potential binding modes, a hypothetical molecular docking study of this compound derivatives against a putative kinase target is presented in the interactive table below. The binding energies and key interacting residues are shown, providing a theoretical basis for understanding their inhibitory potential.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.8 | LEU83, VAL91, ALA104 | Hydrophobic |
| GLU102, ASP165 | Hydrogen Bond | ||
| Derivative A (R = Phenyl) | -8.5 | LEU83, VAL91, PHE164 | Hydrophobic, π-π Stacking |
| GLU102, LYS85 | Hydrogen Bond | ||
| Derivative B (R = 4-Chlorophenyl) | -9.1 | LEU83, VAL91, ALA104, PHE164 | Hydrophobic, Halogen Bond |
| GLU102, ASP165 | Hydrogen Bond |
Elucidation of Molecular Recognition Principles
Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Understanding these principles is fundamental to designing molecules with high affinity and selectivity for a specific biological target.
For pyridazine-containing compounds, several key molecular recognition principles have been elucidated through computational and experimental studies. The pyridazine ring itself is a key pharmacophore, with its two adjacent nitrogen atoms providing a unique electronic and steric profile. nih.govwikipedia.org These nitrogen atoms are capable of forming strong hydrogen bonds with donor groups in the protein's active site, a feature that is consistently observed in co-crystal structures and docking poses of pyridazine derivatives. nih.gov
The substituents on the pyridazine ring also play a critical role in molecular recognition. In the case of this compound, the diethoxy groups are likely to be involved in shaping the molecule's interaction with hydrophobic pockets within the target protein. The flexibility of these ethyl chains allows them to adopt conformations that maximize favorable van der Waals contacts. The hydrazine group is a versatile functional group that can participate in multiple hydrogen bonding interactions, further enhancing the binding affinity. nih.gov
The principles of molecular recognition for pyridazine derivatives are summarized in the interactive table below, highlighting the types of interactions and the molecular features responsible for them.
| Interaction Type | Contributing Molecular Feature | Importance in Binding |
|---|---|---|
| Hydrogen Bonding | Pyridazine nitrogen atoms, Hydrazine group | Crucial for anchoring the ligand and ensuring specificity. |
| Hydrophobic Interactions | Diethoxy groups, Aromatic substituents | Contribute to binding affinity by interacting with nonpolar residues. |
| π-π Stacking | Pyridazine ring, Aromatic substituents | Can provide additional stability when interacting with aromatic residues like Phe, Tyr, or Trp. |
| van der Waals Forces | Entire ligand structure | Contribute to the overall goodness of fit within the binding pocket. |
Applications in Organic Synthesis As a Building Block and Reagent
Precursor for Complex Heterocyclic Architectures
The hydrazine (B178648) functionality in (5,6-Diethoxy-pyridazin-3-yl)hydrazine is a key feature that allows for its use as a precursor in the synthesis of various fused heterocyclic systems. The reaction of the hydrazine group with bifunctional reagents can lead to the formation of new rings fused to the pyridazine (B1198779) core. For instance, 3-hydrazinopyridazine derivatives are known to react with a variety of electrophiles to yield fused systems such as triazolopyridazines and pyridazino-thiadiazines.
One of the most common applications of heterocyclic hydrazines is in the synthesis of fused 1,2,4-triazole (B32235) rings. The reaction of this compound with reagents like carboxylic acids, orthoesters, or carbon disulfide can lead to the formation of chim.itacs.orgnih.govtriazolo[4,3-b]pyridazines. These compounds are of interest due to their potential biological activities. The general scheme for such a transformation is depicted below.
Table 1: Synthesis of Fused Heterocyclic Systems from this compound
| Reagent | Fused Heterocycle Product | Potential Ring System |
| Formic Acid | 6,7-Diethoxy- chim.itacs.orgnih.govtriazolo[4,3-b]pyridazine | Triazolopyridazine |
| Carbon Disulfide | 6,7-Diethoxy- chim.itacs.orgnih.govtriazolo[4,3-b]pyridazine-3-thiol | Thiol-substituted Triazolopyridazine |
| α-Halo Ketones | 6,7-Diethoxy-3-substituted- chim.itacs.orgnih.govtriazolo[4,3-b]pyridazine | Substituted Triazolopyridazine |
| Diethyl Carbonate | 6,7-Diethoxy- chim.itacs.orgnih.govtriazolo[4,3-b]pyridazin-3(2H)-one | Triazolopyridazinone |
Furthermore, the synthesis of more complex fused systems, such as pyridazino[3',4':5,6] chim.itacs.orgnih.govtriazino[3,4-b] chim.itnih.govnih.govthiadiazines, has been reported from related hydrazinopyridazino-triazine precursors. chim.itmdpi.com This suggests that this compound could be a valuable starting material for the assembly of novel polycyclic heteroaromatic compounds with potential applications in materials science and medicinal chemistry.
Development of Novel Reagents for Asymmetric Synthesis
The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. While there is no specific literature on the use of this compound for this purpose, its structure presents opportunities for the design of new chiral reagents. The hydrazine moiety can be derivatized with chiral auxiliaries or incorporated into chiral ligand scaffolds.
For example, condensation of the hydrazine with a chiral ketone or aldehyde would yield a chiral hydrazone. Such chiral hydrazones, bearing the pyridazine unit, could serve as ligands for transition metals in asymmetric catalysis. The pyridazine nitrogen atoms, along with the imine nitrogen of the hydrazone, can act as coordination sites for a metal center, creating a chiral environment for a catalytic reaction. The design of such ligands is an active area of research, with a focus on creating sterically and electronically tunable structures. acs.orgnih.govresearchgate.net
The general approach would involve the following steps:
Reaction of this compound with a chiral carbonyl compound to form a chiral hydrazone.
Complexation of the chiral hydrazone with a suitable metal precursor (e.g., of rhodium, iridium, or palladium).
Evaluation of the resulting metal complex as a catalyst in an asymmetric transformation, such as hydrogenation, hydrosilylation, or C-C bond formation.
The diethoxy groups on the pyridazine ring could also influence the electronic properties and solubility of the resulting catalyst. While this application is currently speculative, it is based on the well-established principles of chiral ligand design. nih.gov
Ligand Design in Organometallic Chemistry
Pyridazine and its derivatives are known to act as ligands in coordination chemistry. The two adjacent nitrogen atoms can chelate to a metal center, and substituents on the pyridazine ring can be used to tune the electronic and steric properties of the ligand. Hydrazone derivatives of pyridazines are particularly interesting as ligands due to their multidentate nature. nih.gov
This compound can be readily converted into a variety of pyridazinyl hydrazone ligands through condensation with aldehydes or ketones. These ligands can then be used to form complexes with a range of transition metals. The resulting organometallic complexes could find applications in catalysis, materials science, and as models for biological systems. nih.govjptcp.com
For instance, condensation with 2-pyridinecarboxaldehyde (B72084) would yield a tridentate ligand capable of coordinating to a metal center through the two pyridyl nitrogen atoms and the imine nitrogen. The coordination chemistry of such pyridazine-based hydrazone ligands has been explored with first-row transition metals like copper, nickel, and cobalt. nih.gov
Table 2: Potential Pyridazinyl Hydrazone Ligands and Their Metal Complexes
| Carbonyl Compound | Ligand Type | Potential Metal Ions |
| 2-Pyridinecarboxaldehyde | Tridentate (N,N,N) | Cu(II), Ni(II), Co(II), Zn(II) |
| Salicylaldehyde | Tridentate (N,N,O) | Fe(III), Ru(II), Mn(II) |
| Acetylacetone | Bidentate (N,O) | Pd(II), Pt(II), Rh(I) |
| Ferrocenecarboxaldehyde | Redox-active Ligand | Various Transition Metals |
The diethoxy substituents on the pyridazine ring in this compound-derived ligands would be expected to enhance the solubility of the corresponding metal complexes in organic solvents, which is a desirable property for homogeneous catalysis.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Hydrazine and its derivatives are frequently employed as one of the components in MCRs, particularly for the synthesis of nitrogen-containing heterocycles like pyrazoles. beilstein-journals.org
This compound is a promising candidate for use in MCRs. Its hydrazine moiety can react with in situ generated 1,3-dielectrophiles to form pyrazole (B372694) rings. For example, a three-component reaction between an aldehyde, a β-ketoester, and this compound could lead to the formation of highly substituted pyrazoles bearing a pyridazinyl substituent.
A plausible MCR involving this compound could be a variation of the Hantzsch pyridine (B92270) synthesis or other similar reactions that utilize a hydrazine component. nih.govmdpi.com For example, a one-pot reaction of a β-dicarbonyl compound, an aldehyde, and this compound could potentially yield complex dihydropyridazinones or related structures. The versatility of MCRs would allow for the creation of a diverse library of compounds based on the (5,6-Diethoxy-pyridazin-3-yl) scaffold. researchgate.net
Table 3: Potential Multi-Component Reactions Involving this compound
| Reaction Partners | Product Class |
| Aldehyde, Malononitrile | Aminopyrazoles |
| β-Ketoester, Aldehyde | Dihydropyrano[2,3-c]pyrazoles |
| 1,3-Diketone, Aldehyde | Substituted Pyrazoles |
| Isatin, Malononitrile | Spirooxindole-pyrazoles |
The exploration of this compound in MCRs could open up new avenues for the efficient synthesis of novel heterocyclic compounds with potential biological activities.
Medicinal Chemistry Principles and Scaffold Exploration for 5,6 Diethoxy Pyridazin 3 Yl Hydrazine
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery to identify novel molecular frameworks with improved potency, selectivity, or pharmacokinetic properties while retaining the essential binding interactions of a lead compound.
Scaffold Hopping: This strategy involves replacing the core molecular structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold. For pyridazine (B1198779) derivatives, scaffold hopping has been successfully employed to discover new compounds with diverse biological activities. For instance, researchers have used this approach to design novel pyridazine-based herbicides targeting phytoene (B131915) desaturase (PDS) and to develop new cyclin-dependent kinase (CDK2) inhibitors. acs.orgnih.gov In another study, the pyrazole (B372694) ring of a JNK1 inhibitor was expanded to a pyridazine ring to create novel anticancer candidates. nih.govacs.org These examples demonstrate the utility of replacing existing scaffolds with the pyridazine core to generate new intellectual property and explore new chemical space. researchgate.net
Bioisosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. mdpi.comresearchgate.net The pyridazine ring itself is considered an advantageous bioisosteric substitute for the more common phenyl ring, as it tends to be less lipophilic and can reduce interactions with targets like the hERG potassium channel. nih.govcambridgemedchemconsulting.com
Strategies involving the pyridazine core include:
Pyridine (B92270) Replacement: The pyridine pharmacophore in certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has been replaced with a pyridazine nucleus, resulting in new ligands with altered subtype affinity. nih.gov
Linker Modification: In the design of JNK1 inhibitors, an amide linker was bioisosterically replaced by a hydrazide moiety, similar to the one present in (5,6-Diethoxy-pyridazin-3-yl)hydrazine. nih.govacs.org
Heterocycle Isosteres: In agricultural chemistry, attempts have been made to replace a pyridine heterocycle with a pyridazine congener, although in one specific case for an insecticide, this led to a loss of activity, highlighting that the success of bioisosteric replacement is context-dependent. nih.gov
For this compound, these principles could be applied by replacing the pyridazine core with other diazines (pyrimidine, pyrazine) or five-membered heterocycles to modulate activity and physicochemical properties. cambridgemedchemconsulting.com Similarly, the hydrazine (B178648) linker could be replaced with bioisosteres like hydrazide or semicarbazide (B1199961) to alter binding and pharmacokinetic profiles. nih.gov
Table 1: Examples of Scaffold Hopping and Bioisosteric Replacement for Pyridazine Derivatives
| Strategy | Original Scaffold/Moiety | Replacement Scaffold/Moiety | Target/Application | Reference |
|---|---|---|---|---|
| Scaffold Hopping | Pyrazole | Pyridazine | JNK1 Inhibitors (Anticancer) | nih.govacs.org |
| Scaffold Hopping | Diflufenican (anilide) | Pyridazine carboxamide | Phytoene Desaturase (Herbicide) | acs.org |
| Bioisosteric Replacement | Phenyl Ring | Pyridazine Ring | General Drug Design | nih.govcambridgemedchemconsulting.com |
| Bioisosteric Replacement | Pyridine Ring | Pyridazine Ring | nAChR Ligands | nih.gov |
| Bioisosteric Replacement | Amide Linker | Hydrazide Linker | JNK1 Inhibitors (Anticancer) | nih.govacs.org |
Structure-Activity Relationship (SAR) Principles for Pyridazinyl-Hydrazine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For pyridazine derivatives, SAR analysis helps identify the structural features crucial for efficacy.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For pyridazine-containing compounds, key pharmacophoric elements often include:
Hydrogen Bond Acceptors: The two adjacent nitrogen atoms of the pyridazine ring are weak bases but act as robust hydrogen bond acceptors. nih.govblumberginstitute.org This dual H-bonding capacity can be critical for anchoring the molecule within a target's binding site. X-ray crystallography has shown pyridazine nitrogen atoms forming hydrogen bonds with hinge residues in kinases like ROCK1. nih.gov
Hydrophobic Regions: Aromatic rings and alkyl substituents attached to the pyridazine core often engage in hydrophobic interactions. In some pyridazinone-based inhibitors, two distinct hydrophobic regions were identified as part of the pharmacophore. researchgate.net
Hydrogen Bond Donors: The hydrazine moiety in this compound provides N-H groups that can act as hydrogen bond donors, a feature also found in related pyrazole carbohydrazide (B1668358) derivatives. mdpi.comresearchgate.net
Dipole Moment: The pyridazine ring possesses a high dipole moment, which can facilitate favorable π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site. nih.gov
For this compound, the pharmacophore would likely consist of the H-bond accepting pyridazine nitrogens, the H-bond donating hydrazine group, and the hydrophobic/H-bond accepting ethoxy groups.
The nature, position, and orientation of substituents on the pyridazine ring profoundly affect molecular interactions and, consequently, biological activity. rsc.orgacs.org
Position 3 and 6 Substituents: These positions are electronically distinct and are common points for substitution. In the development of 3,6-disubstituted pyridazine derivatives as anticancer agents, variations at these sites were explored to optimize activity. nih.govacs.org For this compound, the hydrazine group is at position 3, a common location for linkers or key binding groups. nih.gov
Ethoxy Groups at Positions 5 and 6: The electron-donating nature of the ethoxy groups in this compound would increase the electron density of the pyridazine ring. The effect of such substituents can be complex; electron-donating groups on a related 7-azaindole (B17877) ring system were found to weaken hydrogen bonding but enhance n → π* interactions with an adjacent pyridine ring. acs.org These groups also add lipophilicity and can form hydrogen bonds via their oxygen atoms.
Halogen Substituents: The introduction of halogens, such as chlorine, onto the pyridazine ring has been shown to enhance the antibacterial activity of certain derivatives. nih.gov A chloro group at the 6-position was identified as a key group for postemergence herbicidal activity in a series of PDS inhibitors. acs.org
Hydrazine/Hydrazone Moiety: The hydrazine group is a versatile linker that can be further derivatized. Condensation with aldehydes or ketones forms hydrazones, which can introduce additional interaction points. The configuration of the resulting C=N bond (E/Z isomerism) can be critical for proper orientation within a binding site. nih.gov
Table 2: General SAR Insights for Pyridazine Derivatives
| Substituent/Feature | Position on Pyridazine Ring | General Impact on Activity/Interaction | Reference |
|---|---|---|---|
| Hydrazine/Hydrazide | 3 | Acts as H-bond donor and versatile linker | nih.govnih.gov |
| Chlorine | 6 | Can enhance antibacterial or herbicidal activity | acs.orgnih.gov |
| Phenyl group | 3 or 6 | Provides hydrophobic interactions; can be substituted to tune properties | nih.govacs.org |
| Amino group | 3 | Common feature in approved pyridazine drugs (e.g., Minaprine) | nih.gov |
| Alkoxy groups (e.g., Ethoxy) | 5, 6 | Electron-donating; can act as H-bond acceptors and increase lipophilicity | acs.org |
Exploration of Molecular Interactions with Biological Targets
Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics are invaluable tools for this purpose.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net This method has been widely applied to pyridazine derivatives to elucidate their binding mechanisms.
Target: DNA Gyrase: Docking studies of antimicrobial pyridazine derivatives into the active site of E. coli DNA gyrase subunit B showed a good overlay with the co-crystallized ligand, suggesting a similar binding mode. nih.gov
Target: Kinases (c-Met, Pim-1, CDK2): For pyridazine derivatives designed as kinase inhibitors, docking studies have helped rationalize their activity. For example, docking of a potent triazolo[4,3-b]pyridazine derivative suggested a mode of interaction at the ATP-binding site of both c-Met and Pim-1 kinases. rsc.org Similarly, the structural basis for potent CDK2 inhibition by a pyridine derivative was implied through docking studies. nih.gov
Target: COX-2: In silico studies of pyridazinone derivatives as potential inhibitors of Cyclooxygenase-2 (COX-2) revealed good binding within the active site, with key interactions identified. researchgate.net
A theoretical investigation of this compound binding to a hypothetical enzyme target would likely show the pyridazine nitrogens accepting hydrogen bonds from backbone amides or side chains (e.g., Lys, Ser), the hydrazine N-H groups donating hydrogen bonds to backbone carbonyls or acidic residues (e.g., Asp, Glu), and the ethoxy groups occupying a hydrophobic pocket.
Beyond studying single compounds, computational tools are used to design novel ligands and screen virtual libraries for potential hits.
Receptor: EGFR/HER2: A pyridazine-hydrazone compound was docked into the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The results predicted preferential binding to EGFR, highlighting hydrophobic interactions and hydrogen bonding as key contributors to binding energy. nih.gov
Receptor: Adenosine (B11128) Receptors (ARs): The design of pyrazolo[3,4-d]pyridazine ligands for adenosine receptors was guided by computational models. Molecular dynamics simulations showed that a potent antagonist formed a stable complex with the A1 and A3 receptor subtypes, with its pyrazole/pyridazine nitrogens forming hydrogen bonds to residues like N254 and H278. nih.gov
Structure-Based Design: The design of novel phosphoryl-substituted steroidal pyridazines as estrogen receptor alpha (ERα) inhibitors was supported by molecular docking to define the binding mode of the lead compounds. rsc.org
For a target relevant to this compound, a similar approach could be taken. A virtual library could be generated by varying substituents on the hydrazine nitrogen or by performing bioisosteric replacements on the diethoxy groups. This library would then be computationally screened against a 3D structure of the target receptor to prioritize compounds for synthesis and biological evaluation based on their predicted binding affinity and interaction patterns. nih.govresearchgate.net
Table 3: Summary of Computational Studies on Pyridazine Derivatives
| Pyridazine Scaffold | Biological Target | Key Interactions Observed/Predicted | Reference |
|---|---|---|---|
| Pyridazine-hydrazone | EGFR / HER2 | Hydrogen bonding and hydrophobic interactions | nih.gov |
| Pyrazolo[3,4-d]pyridazine | Adenosine A1 Receptor | H-bonds via pyridazine/pyrazole nitrogens to N254 and H278 | nih.gov |
| Triazolo[4,3-b]pyridazine | c-Met / Pim-1 Kinase | Interaction at the ATP-binding site | rsc.org |
| General Pyridazine | E. coli DNA Gyrase B | Good overlay with co-crystallized ligand in active site | nih.gov |
| Steroidal Pyridazine | Estrogen Receptor α (ERα) | Defined binding mode for lead compounds | rsc.org |
| Pyridazinone | COX-2 | Good binding affinity within the active site | researchgate.net |
Future Directions and Advanced Research Methodologies
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The conventional drug discovery pipeline is a lengthy and costly process. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by enabling rapid, data-driven molecular design. For a core structure like (5,6-Diethoxy-pyridazin-3-yl)hydrazine, AI offers powerful tools to explore a vast chemical space and design novel derivatives with tailored biological activities and optimized physicochemical properties.
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large datasets of known bioactive molecules. These models learn the underlying chemical rules and structural motifs associated with specific activities. Subsequently, they can generate novel molecular structures based on the pyridazinyl-hydrazine scaffold that are predicted to have a high probability of interacting with a specific biological target. This de novo design approach can uncover non-intuitive structural modifications that a human chemist might overlook.
Furthermore, predictive ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to forecast the biological activity, toxicity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of designed derivatives. By feeding the virtual library of generated compounds into these predictive models, researchers can prioritize the synthesis of a smaller, more promising set of candidates, thereby saving significant time and resources. Geometric deep learning, which considers the 3D structure of molecules, can further enhance prediction accuracy for properties like reaction yield and regioselectivity. d-nb.info
| AI/ML Technique | Application | Potential Outcome for this compound Research |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel molecules. | Creation of a virtual library of unique pyridazinyl-hydrazine derivatives with diverse functionalities. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Rapidly screen virtual derivatives for potential efficacy against targets like kinases or microbes. |
| Geometric Deep Learning / Graph Neural Networks (GNNs) | Predicting reaction outcomes and molecular properties considering 3D structure. d-nb.info | Improved prediction of synthetic accessibility and biological activity for complex derivatives. |
| ADMET Prediction Models | Forecasting pharmacokinetic and toxicity profiles. | Early-stage filtering of candidates with poor drug-like properties, reducing late-stage failures. |
High-Throughput Experimentation in Reaction Discovery
High-Throughput Experimentation (HTE) has emerged as a transformative approach in chemical synthesis and process development. researchgate.net By employing miniaturization and parallelization, HTE allows for the rapid screening of hundreds or even thousands of reaction conditions simultaneously. beilstein-journals.org This methodology is exceptionally well-suited for exploring the synthetic potential of this compound.
The hydrazine (B178648) moiety is a versatile functional group that can undergo a wide range of chemical transformations, most notably condensation reactions with aldehydes and ketones to form hydrazones. mdpi.com HTE platforms, often utilizing 96-well microtiter plates and robotic liquid handlers, can be used to react this compound with a large library of carbonyl compounds under a diverse set of conditions (e.g., various catalysts, solvents, temperatures). beilstein-journals.org This allows for the rapid generation of a large library of pyridazinyl-hydrazone derivatives.
Beyond library synthesis, HTE is a powerful tool for reaction optimization. For instance, in developing coupling reactions (e.g., Buchwald-Hartwig amination) to modify the pyridazine (B1198779) core or the hydrazine group, HTE can efficiently screen numerous combinations of ligands, bases, catalysts, and solvents to identify the optimal conditions for yield and purity. purdue.edu This data-rich experimentation not only accelerates the discovery of efficient synthetic routes but also provides large, high-quality datasets that are essential for training the next generation of ML models for reaction prediction. d-nb.info
| HTE Application | Experimental Approach | Objective |
|---|---|---|
| Derivative Library Synthesis | Parallel reaction of the parent hydrazine with a diverse set of aldehydes/ketones in 96-well plates. | Rapidly generate a large library of novel pyridazinyl-hydrazone derivatives for biological screening. |
| Reaction Condition Screening | Systematically vary catalysts, ligands, bases, and solvents for a specific transformation (e.g., cross-coupling). | Identify optimal conditions to maximize yield and minimize byproducts for a target reaction. nih.gov |
| Solubility Screening | Use automated systems to assess the solubility of newly synthesized derivatives in various pharmaceutically relevant solvents. | Determine the best formulation conditions for potential drug candidates. |
| Catalyst Discovery | Screen a wide array of metal catalysts and ligands for novel transformations involving the pyridazine core. | Discover new and more efficient synthetic methodologies. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is crucial for developing robust and scalable synthetic processes. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), enable real-time, in-situ monitoring of chemical reactions, providing a continuous stream of data without the need for offline sampling and analysis.
For the synthesis and subsequent reactions of this compound, several techniques are applicable.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. For example, in the formation of a hydrazone derivative, one could monitor the disappearance of the C=O stretch of the starting aldehyde/ketone and the N-H bending of the hydrazine, alongside the appearance of the C=N imine stretch of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR or in-situ NMR probes can provide detailed structural information throughout a reaction. This is particularly useful for identifying transient intermediates and understanding complex reaction mechanisms, which can be critical in optimizing reactions involving heterocyclic systems like pyridazines. Changes in the chemical shifts of protons near the reacting hydrazine group can be precisely monitored. rsc.org
Mass Spectrometry (MS): Techniques like reaction monitoring mass spectrometry can track the mass-to-charge ratio of species in the reaction mixture over time, offering high sensitivity for detecting intermediates and products.
By implementing these real-time monitoring tools, chemists can gain deeper insights into reaction profiles, identify potential bottlenecks or side reactions, and ensure process consistency and control, which is vital for both laboratory-scale optimization and large-scale manufacturing.
| Technique | Principle | Information Gained |
|---|---|---|
| In-situ FTIR/Raman | Measures molecular vibrations to identify functional groups. | Real-time concentration profiles of reactants, products, and key functional group transformations (e.g., C=O, N-H, C=N). researchgate.net |
| Process NMR | Uses magnetic fields to probe atomic nuclei, providing detailed structural data. | Unambiguous structure confirmation of intermediates and products; mechanistic insights. rsc.org |
| Reaction Monitoring MS | Measures the mass-to-charge ratio of ionized molecules. | High-sensitivity tracking of reaction progress, detection of low-concentration intermediates and byproducts. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by conjugated systems. | Monitoring reactions that involve changes in chromophores, such as the formation of highly conjugated hydrazone products. acs.org |
Sustainable Chemistry Approaches in the Synthesis and Application of Pyridazinyl-Hydrazines
The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes, aiming to minimize environmental impact and enhance safety. Applying these principles to the synthesis of this compound and its derivatives is a critical future direction.
Key areas for implementing sustainable practices include:
Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Research into replacing these with more benign alternatives such as water, bio-based solvents (e.g., 2-methyl-THF), or ionic liquids is essential. The use of ionic liquids has been shown to be an efficient and environmentally friendly medium for the synthesis of pyridazine derivatives, reducing reaction times and allowing for catalyst recycling. sioc-journal.cn
Catalysis: Shifting from stoichiometric reagents to catalytic methods improves atom economy and reduces waste. For pyridazine synthesis, developing metal-free catalytic protocols, such as aza-Diels-Alder reactions, offers a sustainable and cost-effective alternative to traditional metal-catalyzed methods. organic-chemistry.orgorganic-chemistry.org
Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. Microwave-assisted synthesis has been successfully applied to the coupling of pyridazinone derivatives. mdpi.com
Process Intensification: The adoption of continuous flow chemistry over traditional batch processing can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate easier scale-up.
By integrating these sustainable approaches, the chemical lifecycle of pyridazinyl-hydrazines—from synthesis to application—can be made safer, more efficient, and more environmentally responsible.
| Principle | Conventional Method | Sustainable Alternative |
|---|---|---|
| Solvent Choice | Volatile organic compounds (e.g., Toluene, DMF). | Ionic liquids, water, bio-derived solvents, or solventless conditions. sioc-journal.cnrasayanjournal.co.in |
| Catalysis | Stoichiometric reagents or heavy metal catalysts. | Metal-free organocatalysis, biocatalysis, or recyclable catalysts to improve atom economy. organic-chemistry.org |
| Energy Input | Prolonged heating with conventional oil baths. | Microwave irradiation or sonication to reduce reaction times and energy usage. mdpi.com |
| Process Design | Large-scale batch reactions. | Continuous flow microreactors for improved safety, control, and scalability. |
Q & A
Q. What are the common synthetic routes for (5,6-Diethoxy-pyridazin-3-yl)hydrazine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. For example, the pyridazine core can be formed via condensation of hydrazines with ketones or aldehydes, followed by cyclization in ethanol or acetic acid under reflux. Key steps include:
Q. How can the stability of this compound be assessed under varying storage conditions?
Stability studies involve:
- Thermal analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and exothermic peaks. For example, hydrazine derivatives decompose exothermically in air at 223–272°C .
- Hygroscopicity testing : Monitoring weight changes under controlled humidity.
- Accelerated degradation studies : Exposure to light, heat, and acidic/alkaline conditions, followed by HPLC quantification .
Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?
- Spectrophotometry : Potassium permanganate reduction at 546 nm (ε = 2192 L·Mol⁻¹·cm⁻¹) for hydrazine quantification .
- Electrochemical detection : Use of 1,1′-ferrocenedicarboxylic acid (FDC) as a redox mediator, achieving a detection limit of 6.4 × 10⁻⁶ M via differential pulse voltammetry .
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do computational methods aid in understanding the reaction mechanisms of hydrazine derivatives in catalytic metathesis?
Computational studies (e.g., DFT calculations) map the energetic landscape of hydrazine-catalyzed reactions. For example:
- Cycloreversion barriers : [2.2.2]-Bicyclic hydrazines lower activation barriers by 15–20 kcal/mol compared to [2.2.1] analogs, enhancing reaction rates .
- Transition state analysis : Identifying steric and electronic factors influencing nucleophilic attack on electrophilic centers .
- Substrate scope prediction : Simulating interactions with norbornenes to prioritize experimental targets .
Q. What strategies resolve contradictions in thermal decomposition data for metal-hydrazine complexes?
Discrepancies in decomposition pathways (e.g., metal vs. metal oxide formation) arise from atmospheric conditions and sample history. Methodological solutions include:
- Controlled atmosphere TGA : Conducting experiments under inert (N₂) vs. oxidative (air) conditions. For example, MgCo₂(C₂O₄)₃(N₂H₄)₅ decomposes to MgCo₂O₄ in air but forms metallic Co in argon .
- Intermediate trapping : Using rapid quenching and XRD/FTIR to identify transient phases .
- Reproducibility protocols : Standardizing heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .
Q. How can derivatization enhance the biological activity of this compound?
- Acylation : Condensation with aromatic aldehydes or ketones to form hydrazones, improving lipid solubility and BBB penetration .
- Cyclization : Reaction with CS₂ or thioglycolic acid to yield thiazolidine or oxadiazole derivatives, which exhibit apoptosis-inducing properties .
- Metal coordination : Formation of Cu²⁺ or Zn²⁺ complexes to modulate redox activity and cytotoxicity .
Key Notes
- Contradictions : Thermal decomposition pathways vary with experimental conditions (e.g., atmosphere, heating rate), requiring careful protocol standardization .
- Emerging Applications : Hydrazine derivatives show potential in hydrogen storage (via catalytic decomposition) and non-toxic propellants (e.g., ASCENT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
